1-Bromo-5-chloro-2-fluoro-3-methoxybenzene
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Overview
Description
1-Bromo-5-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-fluoro-3-methoxybenzene can be synthesized through various synthetic routes. One common method involves the halogenation of 1-bromo-3-chloro-5-fluorobenzene, followed by methoxylation. The reaction conditions typically include the use of appropriate halogenating agents and methoxylating reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and methoxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-bromo-5-chloro-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
- 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
Uniqueness
1-Bromo-5-chloro-2-fluoro-3-methoxybenzene is unique due to its specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCIMAIKLAJEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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